trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Overview
Description
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is also known by its IUPAC name, tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate . This compound is commonly used as a building block in organic synthesis and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection step .
Industrial Production Methods: Industrial production methods for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
- trans-4-aminomethyl-1-Boc-piperidin-3-ol
- tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate
- tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate
Uniqueness: trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which make it a versatile building block in organic synthesis and drug design . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its importance .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.